[4-(Piperazine-1-carbonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Piperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a phenylboronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of piperazine derivatives with phenylboronic acid. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
[4-(Piperazine-1-carbonyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the piperazine ring or the phenyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include boronic esters, reduced piperazine derivatives, and substituted phenylboronic acids .
Scientific Research Applications
[4-(Piperazine-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Piperazine-1-carbonyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperazine ring, making it less versatile in biological applications.
Piperazine derivatives: Do not contain the boronic acid group, limiting their use in certain chemical reactions.
Pinacol boronic esters: More stable but less reactive compared to [4-(Piperazine-1-carbonyl)phenyl]boronic acid.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the boronic acid group, providing a versatile platform for various chemical and biological applications .
Properties
Molecular Formula |
C11H15BN2O3 |
---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
[4-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13,16-17H,5-8H2 |
InChI Key |
PPPIZOKBJHYJQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.